molecular formula C14H18N4OS B11192148 4-Imino-3-(2-morpholinoethyl)-3,4-dihydro-2-quinazolinethiol

4-Imino-3-(2-morpholinoethyl)-3,4-dihydro-2-quinazolinethiol

Cat. No.: B11192148
M. Wt: 290.39 g/mol
InChI Key: PMLGNXKKTKGLQP-UHFFFAOYSA-N
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Description

4-Imino-3-(2-morpholinoethyl)-3,4-dihydro-2-quinazolinethiol: is a heterocyclic compound that features a quinazoline core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the morpholinoethyl group and the thiol functionality adds to its chemical versatility and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-3-(2-morpholinoethyl)-3,4-dihydro-2-quinazolinethiol typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Morpholinoethyl Group: The morpholinoethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents such as 2-chloroethylmorpholine.

    Thiol Functionalization: The thiol group can be introduced through thiolation reactions using reagents like thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 4-Imino-3-(2-morpholinoethyl)-3,4-dihydro-2-quinazolinethiol can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The morpholinoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

4-Imino-3-(2-morpholinoethyl)-3,4-dihydro-2-quinazolinethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Imino-3-(2-morpholinoethyl)-3,4-dihydro-2-quinazolinethiol involves its interaction with biological macromolecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The morpholinoethyl group can enhance its solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Imino-3-(2-piperidinoethyl)-3,4-dihydro-2-quinazolinethiol: Similar structure but with a piperidinoethyl group instead of a morpholinoethyl group.

    4-Imino-3-(2-dimethylaminoethyl)-3,4-dihydro-2-quinazolinethiol: Contains a dimethylaminoethyl group.

Uniqueness

4-Imino-3-(2-morpholinoethyl)-3,4-dihydro-2-quinazolinethiol is unique due to the presence of the morpholinoethyl group, which can enhance its solubility and potentially improve its pharmacokinetic properties. The thiol group also provides a unique reactive site for covalent modifications.

Properties

Molecular Formula

C14H18N4OS

Molecular Weight

290.39 g/mol

IUPAC Name

4-amino-3-(2-morpholin-4-ylethyl)quinazoline-2-thione

InChI

InChI=1S/C14H18N4OS/c15-13-11-3-1-2-4-12(11)16-14(20)18(13)6-5-17-7-9-19-10-8-17/h1-4H,5-10,15H2

InChI Key

PMLGNXKKTKGLQP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=C3C=CC=CC3=NC2=S)N

Origin of Product

United States

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